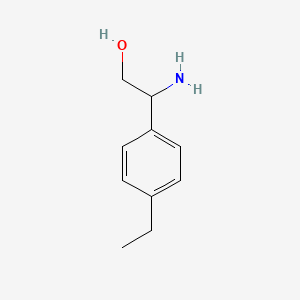
2-Amino-2-(4-ethylphenyl)ethan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
- Su nombre IUPAC es 2-amino-2-(4-etilfenil)etanol .
- El compuesto consta de un grupo amino (NH2) y un grupo hidroxilo (OH) unidos a un átomo de carbono central.
- Es un líquido incoloro a amarillo pálido o sólido cristalino.
2-Amino-2-(4-etilfenil)etan-1-ol: es un compuesto químico con la fórmula molecular .
Métodos De Preparación
Rutas sintéticas:
Producción industrial:
Análisis De Reacciones Químicas
Reactivos y condiciones comunes:
Productos principales:
Aplicaciones Científicas De Investigación
Química: Se utiliza como bloque de construcción en la síntesis orgánica.
Biología: Puede servir como precursor de moléculas bioactivas.
Medicina: Investigado por sus posibles propiedades farmacológicas.
Industria: Se utiliza en la síntesis de productos químicos especiales.
Mecanismo De Acción
- El mecanismo de acción del compuesto depende de su aplicación específica.
- En sistemas biológicos, puede interactuar con receptores, enzimas o vías celulares.
- Se necesitan más investigaciones para dilucidar sus mecanismos precisos.
Comparación Con Compuestos Similares
Compuestos similares:
Unicidad: La presencia del grupo 4-etilfenil lo distingue de otros compuestos relacionados.
Actividad Biológica
2-Amino-2-(4-ethylphenyl)ethan-1-ol, also known as 4-Ethylphenylalaninol, is an organic compound with significant biological activity. Its structure features an amino group and a phenyl ring, which contribute to its interaction with various biological systems. This article reviews the compound's biological activity, mechanisms of action, and relevant research findings.
- Chemical Formula: C10H15NO
- Molecular Weight: 165.24 g/mol
- CAS Number: 1423029-08-6
The biological activity of this compound can be attributed to its ability to interact with multiple biological targets:
- Enzyme Inhibition : The compound has been shown to inhibit certain enzymes involved in metabolic pathways. For instance, it may affect the activity of cytochrome P450 enzymes, which are crucial for drug metabolism and the detoxification of xenobiotics .
- Neurotransmitter Modulation : There is evidence suggesting that this compound may influence neurotransmitter levels, particularly in the central nervous system (CNS). It may interact with receptors for neurotransmitters such as serotonin and dopamine, potentially impacting mood and behavior .
- Cell Signaling Pathways : Research indicates that this compound can modulate key signaling pathways, including those related to cell proliferation and apoptosis. This modulation can lead to altered gene expression profiles within cells .
Biological Activity Overview
The biological activities of this compound can be summarized as follows:
Case Study 1: Antimicrobial Activity
A study investigated the antimicrobial properties of this compound against Gram-positive and Gram-negative bacteria. Results indicated that the compound exhibited significant inhibitory effects on Staphylococcus aureus and Escherichia coli, suggesting its potential as a lead compound for antibiotic development.
Case Study 2: Neuroprotective Effects
In vitro studies using neuronal cell cultures demonstrated that treatment with this compound reduced cell death induced by oxidative stress. The compound was found to upregulate antioxidant enzymes, providing a protective effect against neurodegeneration.
Research Findings
Recent research has highlighted several important findings regarding the biological activity of this compound:
- Pharmacological Potential : Studies indicate that this compound has potential applications in pharmacology due to its diverse biological activities. Its role in modulating neurotransmitter systems makes it a candidate for further investigation in neuropharmacology .
- Toxicological Profile : While exhibiting beneficial effects, the compound's toxicity profile is crucial for therapeutic applications. Toxicological assessments have shown dose-dependent effects on liver and kidney functions in animal models, emphasizing the need for careful dosage management during potential therapeutic use .
- Metabolic Pathways : The compound undergoes biotransformation via cytochrome P450 enzymes, influencing its pharmacokinetics and overall efficacy as a therapeutic agent. Understanding these metabolic pathways is essential for optimizing its use in clinical settings .
Propiedades
Fórmula molecular |
C10H15NO |
|---|---|
Peso molecular |
165.23 g/mol |
Nombre IUPAC |
2-amino-2-(4-ethylphenyl)ethanol |
InChI |
InChI=1S/C10H15NO/c1-2-8-3-5-9(6-4-8)10(11)7-12/h3-6,10,12H,2,7,11H2,1H3 |
Clave InChI |
SPDFWGAHXPEGRE-UHFFFAOYSA-N |
SMILES canónico |
CCC1=CC=C(C=C1)C(CO)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















